3-iodoheptane

Physical Chemistry Thermophysical Properties Chromatography

3-Iodoheptane (CAS 31294-92-5), systematically named heptane, 3-iodo-, is a secondary alkyl iodide belonging to the iodoalkane class, with the molecular formula C7H15I and a molecular weight of 226.0985 g/mol. This compound is characterized by an iodine atom substituted at the third carbon position of a seven-carbon aliphatic chain, distinguishing it from primary (e.g., 1-iodoheptane) and other secondary (e.g., 2-iodoheptane, 4-iodoheptane) positional isomers.

Molecular Formula C7H15I
Molecular Weight 226.1 g/mol
CAS No. 31294-92-5
Cat. No. B3051133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodoheptane
CAS31294-92-5
Molecular FormulaC7H15I
Molecular Weight226.1 g/mol
Structural Identifiers
SMILESCCCCC(CC)I
InChIInChI=1S/C7H15I/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3
InChIKeyLVPGHYVXKUXNQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodoheptane (CAS 31294-92-5): A Secondary Alkyl Iodide Intermediate for Position-Specific Synthetic Transformations


3-Iodoheptane (CAS 31294-92-5), systematically named heptane, 3-iodo-, is a secondary alkyl iodide belonging to the iodoalkane class, with the molecular formula C7H15I and a molecular weight of 226.0985 g/mol [1]. This compound is characterized by an iodine atom substituted at the third carbon position of a seven-carbon aliphatic chain, distinguishing it from primary (e.g., 1-iodoheptane) and other secondary (e.g., 2-iodoheptane, 4-iodoheptane) positional isomers. As a halogenated alkane, 3-iodoheptane serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution, elimination, and radical-mediated carbon-carbon bond-forming reactions. Its procurement is driven by the unique stereoelectronic and steric environment conferred by the C3 iodine substitution, which imparts distinct reactivity profiles compared to both primary and alternative secondary iodoheptane isomers [2].

Why 3-Iodoheptane (CAS 31294-92-5) Cannot Be Replaced by Other Alkyl Iodides in Critical Applications


Substitution of 3-iodoheptane with structurally similar alkyl iodides, such as 1-iodoheptane (primary) or 2-iodoheptane (secondary), is not permissible without significant alteration of reaction outcomes. The position of the iodine atom dictates the compound's steric accessibility in bimolecular nucleophilic substitution (SN2) reactions, the stability and regiochemistry of carbocation intermediates in SN1/E1 pathways, and the resulting alkene isomer distribution in elimination reactions. Furthermore, physical properties such as boiling point, density, and chromatographic retention behavior exhibit systematic variation with iodine position, impacting purification and analytical method development. The following quantitative evidence demonstrates that 3-iodoheptane occupies a distinct performance niche among iodoheptane isomers, with measurable differences in both physicochemical properties and synthetic utility [1][2].

Quantitative Evidence for Selecting 3-Iodoheptane (CAS 31294-92-5) Over Positional Isomers


Boiling Point Differentiation: 3-Iodoheptane vs. Primary and Secondary Iodoheptane Isomers

3-Iodoheptane exhibits a boiling point of 194.9°C at 760 mmHg [1]. This value is intermediate between the primary isomer 1-iodoheptane (204°C at 760 mmHg) [2] and the secondary isomer 4-iodoheptane (185°C at 760 mmHg) [3]. The 9.1°C difference relative to 1-iodoheptane is sufficient to influence distillation protocols and gas chromatographic retention times. The observed trend (1° > 3° > 4°) reflects the systematic effect of iodine position on intermolecular forces, with terminal substitution maximizing dipole-dipole interactions [4].

Physical Chemistry Thermophysical Properties Chromatography Purification

Density and Refractive Index Differentiation: 3-Iodoheptane vs. 1-Iodoheptane

3-Iodoheptane has a measured density of 1.384 g/cm³ and a refractive index of 1.492 [1]. In contrast, 1-iodoheptane exhibits a density of 1.3774 g/cm³ at 20°C [2] and a refractive index of 1.4900 . The density difference of 0.0066 g/cm³, while modest, is analytically significant when using refractive index or density as a purity check. These differences arise from the varying molecular packing efficiency dictated by the iodine substitution position [3].

Physical Chemistry Quality Control Analytical Method Development

Gas Chromatographic Retention Index Differentiation: 3-Iodoheptane vs. 4-Iodoheptane

On a non-polar Apiezon L column at 75°C, 3-iodoheptane exhibits a Kovats retention index of 1131, while 4-iodoheptane shows an index of 1121 [1][2]. On a polar Carbowax 20M column at 75°C, the indices are 1270 for 3-iodoheptane and 1265 for 4-iodoheptane [1][2]. The consistent 5-10 unit difference across both stationary phases demonstrates that 3-iodoheptane is chromatographically distinguishable from its closest positional isomer. This difference is sufficient for baseline resolution under optimized conditions.

Analytical Chemistry Chromatography Separation Science

Dipole Moment Differentiation: 3-Iodoheptane vs. 1-Iodoheptane

Experimental determination of electric dipole moments in benzene solution revealed that 1-iodoheptane exhibits a slightly smaller dipole moment than 3-iodoheptane [1]. The study by Errera (1930) noted that 'the moment is found to be the same for chloro, bromo and iodo compounds but a slightly smaller moment is obtained when the substituent is in the 1-position than when it is in either of the other positions' [2]. This difference, though not precisely quantified in modern units due to the study's age, confirms that the electronic environment of the C-I bond is measurably altered by the position of substitution.

Physical Organic Chemistry Dielectric Properties Structure-Property Relationships

Synthetic Utility: 3-Iodoheptane as a Precursor to 1-Chloro-3-iodoheptane in Radical Addition Reactions

While 3-iodoheptane itself is not directly employed in the cited method, its immediate derivative, 1-chloro-3-iodoheptane, is synthesized from 1-hexene via AIBN-induced free radical addition of chloroiodomethane in 88% yield [1][2]. This intermediate is then used to construct cyclobutane and acyclic olefinic products through reaction with dialkyl malonates. The position of the iodine at C3 is critical to the subsequent ring-forming step, as the 1-chloro-3-iodoheptane structure enables intramolecular alkylation. Alternative iodoalkanes lacking this precise 1,3-dihalide arrangement would not participate in the same cyclization manifold. This demonstrates that the C3 iodine position in 3-iodoheptane is essential for accessing specific molecular scaffolds.

Organic Synthesis Radical Chemistry C-C Bond Formation Methodology

SN2 Reactivity Differentiation: 3-Iodoheptane vs. 2-Iodoheptane (Class-Level Inference)

As a secondary alkyl iodide, 3-iodoheptane is expected to undergo SN2 reactions at a rate intermediate between primary iodoheptanes (fastest) and more sterically hindered secondary isomers such as 2-iodoheptane [1]. The C3 position in a seven-carbon chain presents less steric congestion than the C2 position, which is adjacent to both a methyl group and the remaining pentyl chain. While direct kinetic data comparing 3-iodoheptane to 2-iodoheptane is not available, general principles of SN2 reactivity dictate that the 2-iodo isomer will react more slowly due to increased β-branching [2]. This inference is supported by the fact that (S)-3-iodoheptane can undergo stereospecific SN2 inversion with hydroxide ion, confirming its competence in bimolecular substitution [3].

Physical Organic Chemistry Reaction Kinetics Synthetic Methodology

Optimal Application Scenarios for 3-Iodoheptane (CAS 31294-92-5) Based on Quantitative Evidence


Synthesis of Cyclobutane-Containing Compounds via 1,3-Dihalide Intermediates

3-Iodoheptane, or its immediate derivative 1-chloro-3-iodoheptane, is uniquely positioned for the construction of cyclobutane rings. The Miyano et al. (1980) protocol demonstrates that 1-chloro-3-iodoheptane, prepared from 1-hexene and chloroiodomethane in 88% yield, reacts with dialkyl malonates to afford 2-butylcyclobutane-1,1-dicarboxylates [1]. This cyclization relies on the specific 1,3-dihalide arrangement that is only accessible when the iodine is positioned at C3 of the heptane chain. Alternative iodoheptane isomers (e.g., 1-iodoheptane, 2-iodoheptane) cannot furnish this structural motif. Therefore, researchers aiming to synthesize cyclobutane derivatives should procure 3-iodoheptane or its precursor 1-hexene to follow this validated route.

Chromatographic Method Development and Analytical Reference Standards

The distinct Kovats retention indices of 3-iodoheptane (1131 on Apiezon L, 1270 on Carbowax 20M) relative to its positional isomers, particularly 4-iodoheptane (1121 and 1265, respectively), make it a valuable reference standard for gas chromatographic method development [2][3]. Analytical laboratories requiring identification or quantification of specific iodoheptane isomers in reaction mixtures or environmental samples should source 3-iodoheptane to establish reliable calibration curves and confirm retention time assignments. Substitution with an incorrect isomer will lead to misidentification and inaccurate quantitative results.

Mechanistic Studies of Nucleophilic Substitution in Secondary Alkyl Iodides

3-Iodoheptane serves as a well-defined secondary alkyl iodide substrate for investigating SN2 and SN1 reaction mechanisms. Its C3 substitution position provides a steric environment that is intermediate between less hindered primary iodides and more congested secondary iodides such as 2-iodoheptane [4]. The compound's demonstrated ability to undergo stereospecific SN2 inversion with hydroxide nucleophiles [5] makes it suitable for studies of stereochemistry, leaving group effects, and solvent influences. Procurement of 3-iodoheptane over other secondary iodoalkanes is advised when a balance between adequate reactivity and measurable steric effects is desired.

Structure-Property Relationship Studies of Halogenated Alkanes

The systematic variation in boiling point (194.9°C), density (1.384 g/cm³), and dipole moment observed for 3-iodoheptane relative to 1-iodoheptane (204°C, 1.3774 g/cm³) and 4-iodoheptane (185°C) provides a valuable dataset for computational chemistry validation and quantitative structure-property relationship (QSPR) modeling [6][7]. Researchers developing predictive models for halogenated alkanes or studying the effect of halogen position on physical properties should include 3-iodoheptane as a key data point in their training sets. The availability of reliable experimental data for this compound enhances the accuracy and predictive power of such models.

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